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molecular formula C8H12O3 B1344273 1-Methyl-4-oxocyclohexanecarboxylic acid CAS No. 24463-41-0

1-Methyl-4-oxocyclohexanecarboxylic acid

Cat. No. B1344273
M. Wt: 156.18 g/mol
InChI Key: YRFRXDSPVDAITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05344845

Procedure details

50 ml of a 3N aqueous sodium hydroxide solution was added to a solution of 5 g of methyl 1-methyl-4-oxo-1-cyclohexanecarboxylate, which is disclosed in a literature [T. Sohda, K. Meguro, and Y. Kawamatsu, Chem. Pharm. Bull., 32, 2267-2278 (1984)], in 150 ml of methanol. The resultant solution was reacted for 2 hours, while it was refluxed. After reaction, 2N hydrochloric acid was added to the solution, acidifying the solution. The solution was extracted five times with 50 ml of ethyl acetate. The organic layer obtained was washed three times with an aqueous sodium chloride solution and was then dried over magnesium sulfate. Thereafter, the solvent was removed in vacuo. The oily substance obtained was subjected to column chromatography using 50 g of silica gel. From the fraction eluted with hexane and ethyl acetate=2:1, the solvent was removed in vacuo, yielding 4.1 g of 1-methyl-4-oxo-1-cyclohexanecarboxyic acid as a colorless oil, which had the following physiochemical properties:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1([C:11]([O:13]C)=[O:12])[CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]1.Cl>CO>[CH3:3][C:4]1([C:11]([OH:13])=[O:12])[CH2:5][CH2:6][C:7](=[O:10])[CH2:8][CH2:9]1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
CC1(CCC(CC1)=O)C(=O)OC
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
ADDITION
Type
ADDITION
Details
was added to the solution
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted five times with 50 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer obtained
WASH
Type
WASH
Details
was washed three times with an aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The oily substance obtained
WASH
Type
WASH
Details
From the fraction eluted with hexane and ethyl acetate=2:1
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(CC1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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